6-Amino-2-bromo-3-fluorophenol

Purity GC assay Procurement specification

6-Amino-2-bromo-3-fluorophenol (CAS 1257535-00-4; synonym: 3-Bromo-4-fluoro-2-hydroxyaniline) is a trisubstituted halogenated aminophenol building block with the molecular formula C6H5BrFNO and a molecular weight of 206.01 g/mol. The compound features a unique 1,2,3,4-tetrasubstituted benzene core bearing ortho-hydroxy, ortho-amino, meta-fluoro, and meta-bromo substituents, which collectively confer a predicted consensus Log P of 1.86, a predicted pKa of approximately 7.22–7.93, and an experimental melting point range of 124.0–128.0 °C.

Molecular Formula C6H5BrFNO
Molecular Weight 206.014
CAS No. 1257535-00-4
Cat. No. B597268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-2-bromo-3-fluorophenol
CAS1257535-00-4
Molecular FormulaC6H5BrFNO
Molecular Weight206.014
Structural Identifiers
SMILESC1=CC(=C(C(=C1N)O)Br)F
InChIInChI=1S/C6H5BrFNO/c7-5-3(8)1-2-4(9)6(5)10/h1-2,10H,9H2
InChIKeyUCSNGLLYCWLVAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Amino-2-bromo-3-fluorophenol (CAS 1257535-00-4): Procurement-Grade Physicochemical Baseline for Halogenated Aminophenol Selection


6-Amino-2-bromo-3-fluorophenol (CAS 1257535-00-4; synonym: 3-Bromo-4-fluoro-2-hydroxyaniline) is a trisubstituted halogenated aminophenol building block with the molecular formula C6H5BrFNO and a molecular weight of 206.01 g/mol [1]. The compound features a unique 1,2,3,4-tetrasubstituted benzene core bearing ortho-hydroxy, ortho-amino, meta-fluoro, and meta-bromo substituents, which collectively confer a predicted consensus Log P of 1.86, a predicted pKa of approximately 7.22–7.93, and an experimental melting point range of 124.0–128.0 °C [2][3]. Commercially available purities range from 95% to 99.2% (GC area%) across multiple vendors, with recommended storage at 2–8 °C protected from light . The compound is strictly offered for research and development use and is classified with GHS hazard statements H302–H319–H335 [3].

Why a Generic Halogenated Aminophenol Cannot Replace 6-Amino-2-bromo-3-fluorophenol in Synthesis and Screening Workflows


Regioisomeric aminobromophenols and halo-anilines differ fundamentally in their hydrogen-bond donor/acceptor topology, dipole moment, and metal-coordination geometry, all of which are exquisitely sensitive to the relative positions of the –OH, –NH₂, –Br, and –F substituents . The ortho-aminophenol motif in 6-amino-2-bromo-3-fluorophenol enables chelation-driven reactivity (e.g., benzoxazole/benzoxazine formation) that para- or meta-aminophenol regioisomers cannot replicate, while the bromine atom at position 2 provides a chemically addressable handle for cross-coupling that is absent in non-brominated analogs . Furthermore, the dual halogenation (Br plus F) creates a distinctive electronic environment: the electron-withdrawing fluorine at position 3 modulates the pKa of the phenolic –OH group and the nucleophilicity of the –NH₂ group in ways that a mono-halogenated comparator cannot match, making simple substitution scientifically invalid when reaction outcomes or biological target engagement depend on precise electronic and steric parameters .

Head-to-Head Physicochemical and Purity Evidence for 6-Amino-2-bromo-3-fluorophenol Versus Closest Structural Analogs


Higher Commercial Purity by GC: 6-Amino-2-bromo-3-fluorophenol (99.2%) vs. 2-Amino-4-bromo-6-fluorophenol (98% Typical)

Batch-certified purity of 6-Amino-2-bromo-3-fluorophenol reaches 99.2% by GC area% (CymitQuimica/Apollo Scientific COA data) , whereas the regioisomer 2-amino-4-bromo-6-fluorophenol (CAS 182499-89-4) is typically specified at 98% minimum purity by multiple vendors [1]. This represents a 1.2 percentage-point absolute purity advantage, which is consequential for applications requiring high-fidelity stoichiometric control, such as fragment-based library construction or polymer-grade monomer synthesis.

Purity GC assay Procurement specification

Moderate Lipophilicity (Consensus Log P 1.86) Balances Permeability and Solubility Relative to Lower Log P Aminophenols

The consensus Log P of 6-amino-2-bromo-3-fluorophenol is 1.86 (average of iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT) . This value is approximately 0.3–0.5 Log P units higher than non-halogenated 2-aminophenol (calculated Log P ~1.3–1.5) [1], attributable to the bromine and fluorine substituents. The compound thus occupies a ‘moderate lipophilicity’ window—sufficient for passive membrane permeability in cell-based assays while maintaining aqueous solubility of 0.495 mg/mL (ESOL) .

Lipophilicity Log P Drug-likeness

Predicted pKa of Phenolic –OH (7.22–7.93) Enables pH-Dependent Differential Reactivity Compared to Non-Fluorinated Aminophenols

The predicted acid pKa of 6-amino-2-bromo-3-fluorophenol is reported as 7.93 (Chembase) and 7.22 ± 0.15 (ChemicalBook) [1]. The electron-withdrawing fluorine at position 3 lowers the phenolic pKa by approximately 1.5–2.5 units relative to non-fluorinated 2-aminophenol (predicted pKa ≈ 9.7) [2]. This means that at physiological pH (7.4), roughly 30–50% of 6-amino-2-bromo-3-fluorophenol molecules exist as the phenoxide anion, whereas less than 1% of the non-fluorinated analog is ionized—a critical difference for pH-dependent extraction, metal chelation, or enzyme active-site recognition.

pKa Ionization state pH-dependent reactivity

Melting Point (124–128 °C) Confers Favorable Solid-State Handling Relative to Low-Melting Haloanilines

The experimentally determined melting point of 6-amino-2-bromo-3-fluorophenol is 124.0–128.0 °C (American Elements) [1], classifying the compound as a solid powder at ambient temperature. This contrasts sharply with the direct precursor 2-bromo-3-fluorophenol (CAS 443-81-2), which is a liquid at 20 °C with a boiling point of 123 °C at 50 Torr , and with 3-bromo-4-fluoroaniline (CAS 656-64-4), which melts at 34–36 °C and may liquefy during warm-weather shipping . A melting point above 100 °C greatly facilitates precise gravimetric dispensing, reduces volatility losses during vacuum drying, and minimizes the risk of container leakage during transport.

Melting point Solid-state properties Weighing accuracy

Evidence-Based Procurement Application Scenarios for 6-Amino-2-bromo-3-fluorophenol


Ortho-Aminophenol-Based Heterocycle Synthesis (Benzoxazoles and Benzoxazines)

The ortho relationship between the –OH and –NH₂ groups makes 6-amino-2-bromo-3-fluorophenol an ideal precursor for condensation reactions that yield benzoxazole and benzoxazine scaffolds. These heterocycles are privileged structures in fluorescent dyes, pharmaceutical leads, and agrochemical actives . The presence of a bromine atom at position 2 additionally provides a synthetic handle for late-stage diversification via palladium-catalyzed cross-coupling, a functionality that non-brominated ortho-aminophenols lack.

Fragment-Based Drug Discovery (FBDD) Library Design

The moderate lipophilicity (consensus Log P 1.86), low molecular weight (206 Da), and dual hydrogen-bond donor/acceptor capacity (HBD = 2, HBA = 2) place 6-amino-2-bromo-3-fluorophenol squarely within the ‘Rule of Three’ guidelines for fragment libraries . Unlike more lipophilic analogs that risk aggregation-based false positives, the balanced polarity profile supports screening at high concentrations (≥1 mM) in biochemical and biophysical assays.

Suzuki–Miyaura and Buchwald–Hartwig Cross-Coupling Building Block

The aryl bromide at position 2 is a competent electrophilic partner for palladium-catalyzed cross-coupling reactions. The electron-withdrawing fluorine at position 3 enhances the reactivity of the C–Br bond toward oxidative addition, potentially enabling milder coupling conditions compared to non-fluorinated bromophenols. The consensus Log P and predicted solubility facilitate standard organic solvent–water biphasic reaction setups.

Precursor to Fluorinated Bioactive Molecules Targeting CNS Disorders

Fluorinated aromatic amines are commonly employed in the synthesis of CNS-active drug candidates due to the ability of fluorine to modulate metabolic stability and blood–brain barrier penetration. 6-Amino-2-bromo-3-fluorophenol, with its dual bromine and fluorine substitution pattern, offers a differentiated starting point for constructing fluorinated analogs of known neuroactive aminophenol derivatives, particularly when both halogens are desired in the final target structure.

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